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Introduction

2,2-Diiodobutane is a geminal diiodoalkane, a class of organoiodine compounds characterized
by two iodine atoms attached to the same carbon atom. Its chemical formula is CaHslz2 and it
has a molecular weight of 309.92 g/mol .[1][2] This compound serves as a valuable
intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bonds,
which are susceptible to nucleophilic substitution and elimination reactions. Understanding the
physical properties of 2,2-diiodobutane is crucial for its effective use in designing synthetic
routes, optimizing reaction conditions, and ensuring safe handling and storage. This guide
provides a comprehensive overview of the known physical characteristics of 2,2-diiodobutane,
detailed experimental protocols for its synthesis and analysis, and a visualization of a key
synthetic pathway.

Physical Properties of 2,2-Diiodobutane

Quantitative data on the physical properties of 2,2-diiodobutane are not extensively reported
in the literature, with many available databases providing computed rather than experimental
values. The data presented below is a compilation of available information.
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Property Value Source
Molecular Formula CaHsl2 [1112]
Molecular Weight 309.92 g/mol [1][2]
CAS Number 29443-50-3 [1]
Boiling Point Not available

Melting Point Not available

Density Not available

Soluble in organic solvents

such as acetone and

Solubility ] ]
dimethylformamide (DMF).[3]
Insoluble in water.

XLogP3-AA (Predicted) 3.5 [2]

Note: Experimental values for boiling point, melting point, and density are not readily available
in published literature. The solubility information is inferred from its structural similarity to other
haloalkanes and the solvents used in its synthesis.

Experimental Protocols

Synthesis of 2,2-Diiodobutane via the Finkelstein
Reaction

The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from the
corresponding alkyl chlorides or bromides.[3][4][5][6] This Sn2 reaction is driven to completion
by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent.[4][6]

Materials:
e 2,2-Dichlorobutane (or 2,2-Dibromobutane)
e Sodium iodide (Nal)

e Acetone (anhydrous)
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e Round-bottom flask

» Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

e Rotary evaporator

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

 In a dry round-bottom flask, dissolve 2,2-dichlorobutane (1.0 equivalent) in anhydrous
acetone.

e Add an excess of sodium iodide (approximately 2.5-3.0 equivalents) to the solution.
e Equip the flask with a reflux condenser and a magnetic stirrer.

» Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by
the formation of a white precipitate (NaCl).

o Continue refluxing for 24-48 hours or until thin-layer chromatography (TLC) indicates the
complete consumption of the starting material.

 After the reaction is complete, allow the mixture to cool to room temperature.

» Remove the precipitated sodium chloride by vacuum filtration and wash the solid with a small
amount of acetone.

o Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

o Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a
separatory funnel.
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» Wash the organic layer with an equal volume of water, followed by a wash with a saturated
agueous solution of sodium thiosulfate to remove any remaining iodine, and finally with
brine.

o Dry the organic layer over anhydrous magnesium sulfate.

« Filter off the drying agent and concentrate the organic layer using a rotary evaporator to yield
crude 2,2-diiodobutane.

The product can be further purified by vacuum distillation.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. For
2,2-diiodobutane, both *H and 3C NMR would provide characteristic signals.

Sample Preparation:

o Dissolve a small amount of purified 2,2-diiodobutane in a deuterated solvent (e.g., CDCIs).
e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).[7]

o Transfer the solution to an NMR tube.

1H NMR Spectroscopy (Predicted):

e The spectrum is expected to show a triplet corresponding to the methyl protons (CHs) of the
ethyl group.

e A guartet corresponding to the methylene protons (CHz) of the ethyl group.
» Asinglet for the methyl protons adjacent to the di-iodinated carbon.
13C NMR Spectroscopy (Predicted):

o The spectrum will show distinct signals for each of the four carbon atoms in different
chemical environments. The carbon atom bearing the two iodine atoms will be significantly
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downfield due to the deshielding effect of the electronegative iodine atoms.
Data Acquisition Parameters (General):
e Spectrometer: 400 MHz or higher.
e 'HNMR:
o Pulse sequence: Standard single-pulse.
o Number of scans: 16-64.
o Relaxation delay: 1-2 seconds.
e 1BC NMR:
o Pulse sequence: Proton-decoupled single-pulse.
o Number of scans: 21024 (depending on concentration).

o Relaxation delay: 2-5 seconds.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is an effective method for separating and identifying volatile organic compounds.
Sample Preparation:

» Prepare a dilute solution of 2,2-diiodobutane in a volatile organic solvent like hexane or
dichloromethane.

GC-MS Parameters (General for Halogenated Alkanes):
e Gas Chromatograph (GC):
o Injector: Split/splitless, operated in split mode with a high split ratio (e.g., 100:1).[8]

o Injector Temperature: 250-280 °C.
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o Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

o Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few
minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280
°C) and hold.[8]

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]
e Mass Spectrometer (MS):

o lonization Mode: Electron lonization (El) at 70 eV.[8]

o lon Source Temperature: 200-230 °C.[8]

o Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight
of the compound (e.g., 350 amu).

Expected Fragmentation: The mass spectrum of 2,2-diiodobutane is expected to show a
molecular ion peak (M*) and characteristic fragment ions resulting from the loss of iodine
atoms and alkyl groups. The isotopic pattern of iodine (27| is the only stable isotope) will
simplify the interpretation of the mass spectrum compared to chlorinated or brominated
compounds.

Synthesis Workflow of 2,2-Diiodobutane

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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